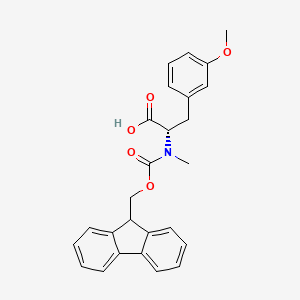
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group, and a methoxy group attached to the phenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with the Fmoc group, followed by methylation and methoxylation. The general steps are as follows:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution.
Methylation: The protected amino acid undergoes methylation using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-Fmoc-N-methyl-3-methoxy-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation. The methoxy and methyl groups influence the compound’s steric and electronic properties, affecting its interactions with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
N-Fmoc-N-methyl-3-methoxy-L-phenylalanine can be compared with other similar compounds, such as:
Fmoc-N-methyl-L-phenylalanine: Lacks the methoxy group, resulting in different steric and electronic properties.
Fmoc-3-fluoro-N-methyl-L-phenylalanine: Contains a fluorine atom instead of a methoxy group, leading to different reactivity and interactions.
Fmoc-N-methyl-4-methyl-L-phenylalanine: Has a methyl group at a different position, affecting its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-27(24(25(28)29)15-17-8-7-9-18(14-17)31-2)26(30)32-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 |
Clé InChI |
NRCFYIHAUKIDBL-DEOSSOPVSA-N |
SMILES isomérique |
CN([C@@H](CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
CN(C(CC1=CC(=CC=C1)OC)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504742.png)
![4,7-Bis(4-(tert-butyl)phenyl)-2-isobutyl-2H-benzo[d][1,2,3]triazole](/img/structure/B12504747.png)
![2-Pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12504748.png)
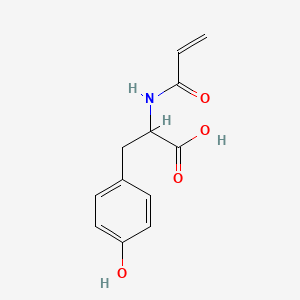
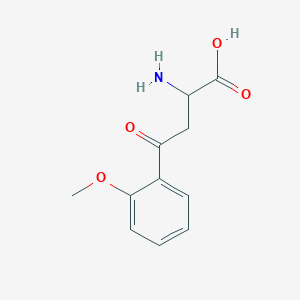
![2,2'-sulfanediylbis(7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one)](/img/structure/B12504761.png)

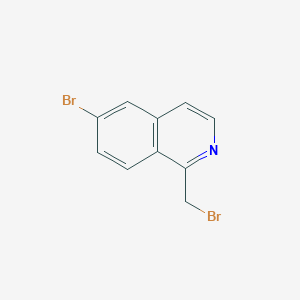

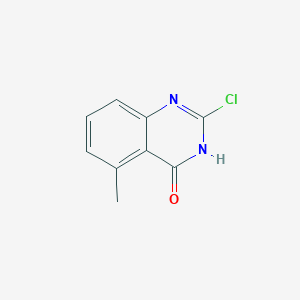
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
